Methyl 6-dodecyloxane-2-carboxylate

Description

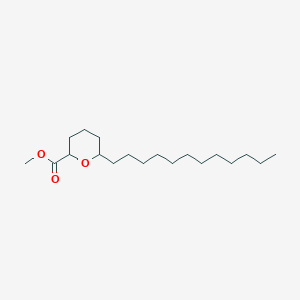

Methyl 6-dodecyloxane-2-carboxylate is a methyl ester derivative featuring a 12-carbon dodecyl chain attached to a six-membered oxane (tetrahydropyran) ring at position 6, with a carboxylate ester group at position 2.

Properties

CAS No. |

62136-85-0 |

|---|---|

Molecular Formula |

C19H36O3 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

methyl 6-dodecyloxane-2-carboxylate |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18(22-17)19(20)21-2/h17-18H,3-16H2,1-2H3 |

InChI Key |

OLOVSFVNYBVFSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1CCCC(O1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-dodecyloxane-2-carboxylate typically involves the esterification of 6-dodecyloxane-2-carboxylic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

6-dodecyloxane-2-carboxylic acid+methanolH2SO4methyl 6-dodecyloxane-2-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-dodecyloxane-2-carboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 6-dodecyloxane-2-carboxylic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Transesterification: The ester can react with another alcohol to form a different ester and methanol.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent for esters.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.

Major Products

Hydrolysis: 6-dodecyloxane-2-carboxylic acid and methanol.

Reduction: 6-dodecyloxane-2-carbinol.

Transesterification: A different ester and methanol.

Scientific Research Applications

Methyl 6-dodecyloxane-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving lipid metabolism due to its long alkyl chain.

Industry: The compound is used in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl 6-dodecyloxane-2-carboxylate primarily involves its hydrolysis to release 6-dodecyloxane-2-carboxylic acid and methanol. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the carboxylic acid and alcohol. This reaction is catalyzed by acids or bases, which facilitate the nucleophilic attack.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 6-dodecyloxane-2-carboxylate with structurally or functionally related methyl esters, emphasizing molecular features, applications, and research findings.

Methyl Dodecanoate (Dodecanoic Acid Methyl Ester)

- Structure: A linear ester of dodecanoic acid (C12 fatty acid) and methanol.

- Key Differences : Lacks the cyclic oxane ring, resulting in lower rigidity and different solubility profiles.

- Applications : Widely used as a biodiesel component and surfactant .

- Research: Identified in phytochemical extracts (e.g., Journal of Tropical Biodiversity and Biotechnology, 2024) as a major constituent, highlighting its natural occurrence and stability .

Sandaracopimaric Acid Methyl Ester

- Structure : A diterpene-derived methyl ester with a fused tricyclic framework.

- Key Differences : Larger, more complex hydrocarbon skeleton compared to the oxane-based target compound.

- Applications : Studied in plant resins (e.g., Austrocedrus chilensis) for antimicrobial and ecological roles .

Torulosic Acid Methyl Ester

- Structure: Another diterpene ester with a labdane backbone.

- Key Differences : Contains a labdatriene system, offering distinct reactivity compared to the oxane ring.

- Applications : Investigated for anti-inflammatory properties in natural product chemistry .

Methyl Shikimate

- Structure : Cyclohexene derivative with hydroxyl and ester groups.

- Key Differences : Polar hydroxyl groups enhance water solubility, unlike the hydrophobic dodecyl chain in the target compound.

- Applications: Intermediate in the shikimate pathway, critical for synthesizing aromatic amino acids and pharmaceuticals .

Methyl 6-Methylbenzo[d]thiazole-2-Carboxylate

- Structure : Aromatic heterocyclic ester with a benzo[d]thiazole ring.

- Key Differences : Electron-rich aromatic system enables fluorescence and coordination chemistry, unlike the aliphatic oxane ring.

- Applications : Used in organic electronics and as a ligand in catalysis .

Methyl 6-Cyano-2-Azabicyclo[2.2.2]Octane-2-Carboxylate

- Structure: Rigid bicyclic framework with cyano and ester groups.

- Key Differences : High steric hindrance and polarity due to the azabicyclo structure.

- Applications : Explored in drug delivery systems and asymmetric synthesis .

Data Table: Comparative Overview

Research Findings and Trends

- Natural Occurrence: Methyl esters like methyl dodecanoate and sandaracopimaric acid methyl ester are prevalent in plant resins and extracts, suggesting ecological roles in defense mechanisms .

- Synthetic Utility : Cyclic esters (e.g., methyl shikimate) demonstrate the importance of ring systems in modulating bioavailability and reactivity .

- Industrial Potential: Long-chain esters (e.g., methyl dodecanoate) are prioritized for renewable energy applications, while complex bicyclic esters (e.g., azabicyclo derivatives) are emerging in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.